7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl groups, and a propyl chain attached to the imidazo[1,2-g]purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Imidazo[1,2-g]purine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-g]purine core. Common reagents used in this step include formamide and ammonium acetate under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated benzene derivative and a strong base such as sodium hydride.
Alkylation: The dimethyl and propyl groups are introduced through alkylation reactions. Methyl iodide and propyl bromide are commonly used alkylating agents in the presence of a base like potassium carbonate.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methyl and propyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any carbonyl groups present in the compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: This compound has a similar structure but with a methylphenyl group instead of a propyl group.
7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a different substitution pattern on the imidazo[1,2-g]purine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FN5O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H18FN5O2/c1-4-9-23-13(11-5-7-12(19)8-6-11)10-24-14-15(20-17(23)24)21(2)18(26)22(3)16(14)25/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
DCDCSAQCNHLCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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